2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide
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Overview
Description
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to a phenylacetamide backbone, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as methyl esters of 2-(n-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids, have been studied as promising building blocks in peptidomimetic synthesis .
Mode of Action
It’s known that amidoximes, which are structurally similar to this compound, can be reduced in vivo to amidines . Amidines are known to effectively replace the guanidine group of arginine in arginine mimetics for the treatment of blood-coagulation disorders .
Biochemical Pathways
Amidoximes, which are structurally similar to this compound, are known to behave as nitric oxide donors (no donors) because of their transformation by enzymes into amides with a subsequent release of no .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. One efficient method involves the use of 2-cyanobenzamide, which undergoes coupling and subsequent hydroxyamination to yield the desired product . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and other biochemical processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share a similar hydroxycarbamimidoyl group and are used in peptidomimetic synthesis.
Ximelagatran: This compound contains a hydroxycarbamimidoyl group and is used as an anticoagulant
Uniqueness
2-(N’-hydroxycarbamimidoyl)-N-phenylacetamide is unique due to its specific structure, which combines a hydroxycarbamimidoyl group with a phenylacetamide backbone
Properties
CAS No. |
61239-31-4 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(3E)-3-amino-3-hydroxyimino-N-phenylpropanamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChI Key |
XTQZAZLVSUZNQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC(=NO)N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=NO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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